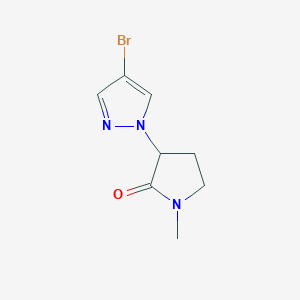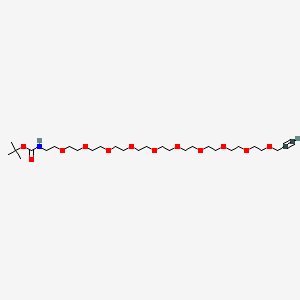
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Hydrolysis and Esterification: The final steps involve hydrolysis and esterification to yield the desired product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development purposes.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Lacks the fluoro and methoxy substituents on the aromatic ring, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The free carboxylic acid form, which may have different chemical reactivity and biological effects compared to the ester derivatives.
Properties
Molecular Formula |
C19H22FNO5 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 6-(2-fluoro-6-methoxyphenyl)-4-hydroxy-5-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H22FNO5/c1-6-26-19(24)15-17(22)11(4)16(21(10(2)3)18(15)23)14-12(20)8-7-9-13(14)25-5/h7-10,22H,6H2,1-5H3 |
InChI Key |
MNWAIDNQJWDRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)


![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)





